4-[(1-Carboxyethyl)amino]butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90159-84-5 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-(1-carboxyethylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-5(7(11)12)8-4-2-3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
RSMPLTSIIKUEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCCCC(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 1 Carboxyethyl Amino Butanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms within a molecule.
Proton NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In the analysis of derivatives of 4-[(1-Carboxyethyl)amino]butanoic acid, such as the Schiff base (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid, the ¹H-NMR spectrum shows distinct signals corresponding to the different proton groups in the molecule. For instance, the methylene protons of the amino acid backbone typically appear in the aliphatic region of the spectrum. Protons adjacent to electronegative atoms like nitrogen are shifted downfield.
For example, in a study of (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid in DMSO-d₆, the following chemical shifts and multiplicities were observed, which help in assigning the proton signals to the butanoic acid moiety.
| Protons (by position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 (CH₂) | 2.29 | triplet | 7.0 |
| H-3 (CH₂) | 1.86 | quintet | 7.0 |
| H-4 (CH₂) | 3.60 | triplet | 7.0 |
This interactive table details the ¹H NMR spectral data for the butanoic acid portion of (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid.
Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. The ¹³C-NMR spectrum of derivatives is essential for confirming the molecular structure. The spectrum for (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid, for example, is in good agreement with its proposed structure. The signals for the carbonyl carbons of the carboxylic acid groups are typically found at the low-field end of the spectrum (downfield).
The ¹³C NMR spectral data for the butanoic acid fragment of (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid in DMSO-d₆ are presented below.
| Carbon Atom (by position) | Chemical Shift (δ) ppm |
| C-2 (CH₂) | 31.2 |
| C-3 (CH₂) | 25.8 |
| C-4 (CH₂) | 57.0 |
| COOH | 174.0 |
This interactive table presents the ¹³C NMR chemical shifts for the butanoic acid moiety within (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid.
Mass Spectrometry (MS) in Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for analyzing amino acids and their derivatives, as it minimizes fragmentation during the ionization process. High-Resolution ESI-MS (HR-ESI-MS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. For instance, the positive mode HR-ESI-MS analysis of a Schiff base derivative, (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid, showed a protonated molecular ion [M+H]⁺ at an m/z of 238.1076, which corresponds to the calculated value of 238.1079 for the formula C₁₂H₁₅NO₄. Similarly, its Cu(II) complex was also characterized using this method. Tandem mass spectrometry (MS/MS) can be further employed to study the fragmentation patterns of the parent ion, providing valuable structural information.
X-ray Crystallography for Solid-State Structural Determination of Co-complexes or Derivatives
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. While obtaining suitable single crystals of the parent compound can be challenging, the structural analysis of its derivatives or co-complexes provides critical insights. For example, the crystal structure of a Cu(II) complex with a Schiff base derived from gamma-aminobutyric acid has been determined, revealing a one-dimensional polymeric structure. In this complex, the Cu(II) ion is bound to two deprotonated Schiff base ligands, creating a specific chelation environment. Another study on 4-[(4-chlorophenyl)carbamoyl]butanoic acid, a derivative of glutaric acid, established its molecular configuration and intermolecular hydrogen bonding networks in the solid state.
Vibrational and Electronic Spectroscopy Applications (FT-IR, UV-Vis)
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic transitions.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a carboxylic acid derivative like 4-[(4-chlorophenyl)carbamoyl]butanoic acid shows characteristic absorption bands. Key absorptions include the O-H stretch of the carboxyl group, which is typically a very broad band, and the C=O (carbonyl) stretches for both the amide and carboxylic acid functions.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The electronic absorption spectrum of the Schiff base (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid, recorded in methanol, displays absorption bands that can be assigned to π→π* transitions in the aromatic ring and n→π* transitions of the imine group. Upon complexation with a metal ion like Cu(II), these absorption bands can exhibit significant shifts, indicating the coordination of the ligand to the metal center.
Biochemical Functions and Metabolic Integration of 4 1 Carboxyethyl Amino Butanoic Acid Analogs
Role as Metabolites in Biological Systems
Analogs of 4-[(1-carboxyethyl)amino]butanoic acid are integral components of various biological systems, participating in key metabolic processes ranging from polyamine degradation to neurotransmitter metabolism.
Polyamines, such as spermidine (B129725) and spermine (B22157), are essential for cell growth and proliferation. The metabolic breakdown of these molecules yields several important derivatives, including analogs of this compound. A notable example is spermidic acid, systematically named 4-[(2-carboxyethyl)amino]butanoic acid. nih.gov This compound is a direct metabolite of spermidine.
Research involving the administration of radioactive spermidine to rats has confirmed the presence of spermidic acid as a urinary metabolite. The metabolic pathway involves the oxidative deamination of the aminopropyl end of spermidine. This conversion positions spermidic acid as a key intermediate linking polyamine catabolism to other metabolic networks within the cell. The identification of this compound, also known as Carboxyethyl-γ-aminobutyric acid (CEGABA), in bovine brain and human cerebrospinal fluid further underscores its physiological relevance, particularly in neural tissues.
Table 1: Key Metabolites in Polyamine Catabolism
| Precursor | Metabolite | Systematic Name | Common Name |
| Spermidine | Spermidic acid | 4-[(2-carboxyethyl)amino]butanoic acid | CEGABA |
The intricate web of cellular metabolism connects analogs of this compound to the metabolism of glutathione (B108866) and other thiol-containing compounds. nih.gov Glutathione, a tripeptide, is a crucial antioxidant, protecting cells from oxidative damage. nih.govnih.gov Its metabolism is closely regulated and involves numerous enzymatic reactions. nih.gov
One example of a related thiol compound is 2-amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid. nih.gov While direct metabolic links between this specific compound and this compound are still under investigation, the structural similarities and the known reactivity of thiol groups suggest potential interactions within the broader metabolic network. nih.gov Thiol compounds are known to participate in redox signaling and detoxification pathways, often intersecting with amino acid and peptide metabolism. nih.gov The regulation of glutathione synthesis itself is sensitive to the cellular concentration of thiol-reactive agents, which can stimulate its production as a compensatory mechanism. nih.gov
A significant aspect of the biochemical role of these analogs is their connection to the metabolic cycles of butanoic acid and the neurotransmitter gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the central nervous system and is synthesized from glutamate. researchgate.netfrontiersin.org
The metabolism of spermidine in the brain leads to the formation of spermidic acid (CEGABA), establishing a direct link between polyamine metabolism and the GABAergic system. This connection is part of a larger metabolic network known as the glutamate/GABA-glutamine cycle, which involves a close metabolic coupling between neurons and astrocytes to maintain synaptic homeostasis. nih.gov Furthermore, various derivatives of 4-aminobutanoic acid act as substrates for the enzyme GABA aminotransferase, which is responsible for the degradation of GABA. nih.gov This indicates that analogs of this compound can potentially influence GABAergic neurotransmission by interacting with its metabolic enzymes. The energetics of excitatory (glutamatergic) and inhibitory (GABAergic) functions are distinct and are tightly coupled to the tricarboxylic acid (TCA) cycle. nih.gov
Enzyme Substrate and Product Relationships
The interaction of this compound analogs with various enzymes as substrates or products is fundamental to their metabolic integration.
Acyl-CoA synthetases are a large family of enzymes that catalyze the formation of a thioester bond between coenzyme A (CoA) and a carboxylic acid. researchgate.net This activation step is crucial for the subsequent metabolism of the acyl group. researchgate.netnih.gov The resulting acyl-CoA thioesters are central metabolites, participating in fatty acid metabolism, the TCA cycle, and the synthesis of various biomolecules. nih.gov
Mitochondrial acyl-CoA dehydrogenases are flavoproteins that introduce a double bond into fatty acyl-CoA substrates as part of the β-oxidation pathway. nih.gov While direct evidence for this compound itself acting as a substrate for these enzymes is limited, its structural analogs containing acyl groups are potential candidates for such interactions. For example, a complex butanoyl-CoA derivative, (2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-[(hydroxymethyl)sulfanyl]ethyl]carbamoyl}butanoyl-CoA, would be expected to interact with enzymes of the acyl-CoA metabolism pathways. The specificity of these enzymes is determined by the structure of the acyl group, and alterations can significantly affect their catalytic efficiency. researchgate.net
Table 2: Enzymes in Acyl-CoA Metabolism
| Enzyme Class | Function | Example Substrate Type |
| Acyl-CoA Synthases | Activates carboxylic acids by forming a thioester bond with CoA. researchgate.net | Fatty acids, acetate (B1210297) researchgate.net |
| Acyl-CoA Dehydrogenases | Introduces a double bond into acyl-CoA molecules. nih.gov | Fatty acyl-CoAs nih.gov |
Beyond their involvement with acyl-CoA metabolism, analogs of this compound are implicated in other enzymatic transformations. As previously mentioned, alkyl-substituted 4-aminobutanoic acid derivatives can serve as substrates for GABA aminotransferase, directly influencing the catabolism of the neurotransmitter GABA. nih.gov The efficiency of these compounds as substrates often depends on the size and structure of the alkyl substituent. nih.gov
The metabolic pathways of polyamines, which generate compounds like spermidic acid, are regulated by a series of enzymes including ornithine decarboxylase, spermidine synthase, and spermine synthase. mdpi.com The products of these pathways can then be further metabolized, highlighting a cascade of enzymatic transformations that integrate these analogs into the broader cellular metabolic landscape.
Intermolecular Interactions and Biological Target Recognition of 4 1 Carboxyethyl Amino Butanoic Acid Analogs
Protein Binding and Ligand Recognition Studies
The interaction of small molecules with plasma proteins, such as human serum albumin (HSA), is a critical factor in their distribution and bioavailability. HSA, the most abundant protein in blood plasma, serves as a transport vehicle for a wide array of endogenous and exogenous substances, including fatty acids and numerous drugs. researchgate.netnih.gov The binding of butanoic acid derivatives to HSA has been a subject of detailed investigation to understand their pharmacokinetic profiles.
Fluorescence spectroscopy and molecular docking studies have been employed to characterize these interactions. For instance, the binding of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid to HSA was investigated, revealing that it binds selectively to the Sudlow site I, also known as the warfarin (B611796) site. iapchem.orgbg.ac.rs The study determined a moderate binding constant (Kb) for this interaction, indicating a stable but reversible complex. iapchem.orgbg.ac.rs The mechanism was identified as static quenching, where a non-fluorescent complex is formed between the ligand and the protein. iapchem.orgbg.ac.rs
Further structure-activity relationship studies on aryl carboxylic acid derivatives have shown that their binding affinity to HSA is influenced by specific chemical features. nih.gov The association constants for these derivatives are typically in the range of 105 to 106 M-1. nih.gov Key structural modifications that enhance binding include the lengthening of a carbon chain substituent with a terminal carboxyl group and the inclusion of halogen substitutions on the aromatic rings. nih.gov Conversely, the introduction of hydrophilic groups like hydroxyl or ketone moieties into the carbon chain tends to decrease binding affinity. nih.gov
| Compound | Binding Site on HSA | Binding Constant (Kb) | Reference |
|---|---|---|---|
| 2-[(carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid | Sudlow site I (Warfarin site) | (2.8 ± 0.5) x 104 M-1 | iapchem.orgbg.ac.rs |
| 2-[(methoxycarbonylmethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid (mono-Me ester) | Sudlow site II (Ibuprofen site) | (3.2 ± 0.9) x 104 M-1 | iapchem.org |
| Aryl Carboxylic Acid Derivatives (General) | Benzodiazepine site | 105 - 106 M-1 | nih.gov |
Role in Neurobiological Signaling Pathways
Analogs of 4-[(1-carboxyethyl)amino]butanoic acid, particularly derivatives of γ-aminobutyric acid (GABA), play a pivotal role in neuroscience research. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. nih.govyoutube.com Dysregulation of GABAergic circuits is implicated in numerous neurological and psychiatric disorders. nih.gov
A powerful tool for investigating these circuits involves the use of "caged" GABA derivatives. These are photo-activatable molecules that release GABA upon illumination, allowing researchers to precisely control inhibitory signals in space and time. nih.gov The development of highly efficient caged compounds for two-photon microscopy has been a significant challenge. A recently synthesized caged-GABA, iDMPO-DNI-GABA, demonstrates high two-photon efficiency and excellent pharmacological properties. nih.gov This compound has been successfully used to modulate neuronal activity and investigate complex phenomena like artificial epileptic rhythms in brain slices, showcasing its utility in dissecting neural circuit function without significant side effects on GABAA receptors in the absence of light. nih.gov
The study of GABA analogs also helps in understanding the pharmacology of GABA recognition sites. Research on various structural analogs has revealed marked differences between the GABA receptor, the GABA transporter, and the enzyme GABA aminotransferase. nih.gov For example, compounds like morpholinopropane sulphonic acid (MOPS) and aminoethylthiosulphonic acid (AETS) were found to be potent inhibitors of GABA receptor binding, suggesting they could act as GABA-mimetics. nih.gov Other analogs have been shown to inhibit the GABA transporter (GAT), which is responsible for terminating GABA's synaptic action. nih.gov The development of such specific ligands is essential for probing the function of different components of the GABAergic system.
Modulation of Cellular Processes by Related Compounds
Amino acid derivatives, structurally related to this compound, are key signaling molecules in various biological systems, including microbial communities. Bacteria utilize a cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors such as biofilm formation and virulence factor production. nih.govoup.comoup.com This process often relies on small, diffusible signal molecules, some of which are derived from amino acids. nih.gov
Recent studies have demonstrated that specific amino acids can modulate or interfere with QS pathways, presenting a potential strategy for anti-virulence therapy. oup.comoup.com The effects of five different amino acids—serine, aspartic acid, lysine (B10760008), leucine, and tryptophan—on the QS system of Chromobacterium violaceum were investigated. oup.comoup.com Lysine, in particular, showed significant anti-QS and anti-biofilm activities. At a concentration of 0.684 mM, lysine inhibited biofilm formation by 16%, exopolysaccharide (EPS) production by 12.5%, and chitinolytic activity by 88.3%. oup.comresearchgate.net This inhibition was linked to the modulation of genes central to the QS mechanism. oup.comoup.com
In another bacterium, Pseudomonas aeruginosa, amino acids are known to influence metabolic pathways related to the production of QS signal molecules. mdpi.com The metabolic adaptation of this pathogen to the amino acid environment can impact its virulence. mdpi.com Beyond microbial systems, butanoic acid derivatives have been shown to modulate fundamental cellular processes in eukaryotes. Certain derivatives can stimulate cell proliferation and induce the activation of signal transducers and activators of transcription (STATs), such as STAT-5. nih.gov Conversely, other derivatives like pivalyloxymethyl butyrate (B1204436) (a pro-drug of butyric acid) can inhibit the proliferation of cancer cells and induce their differentiation. nih.gov
| Amino Acid | Concentration | Inhibition of Biofilm Formation (24h) | Inhibition of EPS Production (24h) | Inhibition of Chitinolytic Activity (24h) | Reference |
|---|---|---|---|---|---|
| Lysine | 0.684 mM | 16% | 12.5% | 88.3% | oup.comresearchgate.net |
| Aspartic Acid | 0.939 mM | - | - | - | oup.com |
| Tryptophan | - | Showed a 1.67-fold decrease in violacein (B1683560) production | oup.com | ||
| Serine | - | Showed a 1.37-fold decrease in violacein production | oup.com | ||
| Leucine | - | Showed a 1.12-fold decrease in violacein production | oup.com |
Design, Synthesis, and Biomedical Applications of 4 1 Carboxyethyl Amino Butanoic Acid Derivatives
Development of Caged Neurotransmitter Analogs (e.g., caged γ-aminobutyric acid derivatives)
The precise study of neuronal circuits often requires methods to control the release of neurotransmitters with high spatial and temporal resolution. Caged compounds are photosensitive molecules that are biologically inert until irradiated with light of a specific wavelength. researchgate.net This "uncaging" process releases the active molecule, allowing researchers to stimulate specific neurons or receptors on demand. Derivatives of 4-aminobutanoic acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, have been successfully developed as caged compounds to investigate neuronal function. researchgate.netnih.gov
A notable example is the caged GABA derivative, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino] butanoic acid (BC204). researchgate.net This compound is designed to be stable under physiological conditions in the absence of light. researchgate.net The GABA molecule is rendered inactive by its linkage to a photolabile coumarin-based caging group. researchgate.net Upon irradiation with UV light (300–400 nm), the coumarin (B35378) moiety undergoes a photodegradation mechanism, rapidly releasing free GABA. researchgate.net
Research has demonstrated that BC204 is an effective tool for studying inhibitory neurotransmission. In studies using rat brain slices where seizure-like activity was induced, the photorelease of GABA from BC204 using a small ultraviolet emitting diode (UV LED) was sufficient to suppress this paroxysmal activity. researchgate.net The key properties of such caged GABA derivatives are summarized in the table below.
| Property | Description | Source |
| Caging Group | A photolabile protecting group (e.g., coumarin-based) that renders the neurotransmitter inactive. | researchgate.net |
| Activation | Irradiation with light of a specific wavelength (e.g., UV light at 300-400 nm) cleaves the caging group. | researchgate.net |
| Release Mechanism | Photolysis induces a rapid (often within milliseconds) release of the active neurotransmitter (GABA). | researchgate.net |
| Biological Inertness | The caged compound shows no intrinsic biological activity in the dark, ensuring no confounding effects before activation. | researchgate.net |
| Application | Enables precise spatial and temporal control over neurotransmitter release for studying neuronal circuits. | researchgate.net |
The development of these caged compounds, including dinitro-indoline-masked forms of GABA, has focused on improving properties such as quantum yield and release speed, requiring less irradiation and thus lowering potential phototoxicity in biological systems. femtonics.eu
Incorporation into Bioactive Peptides and Peptide Mimetics (e.g., 1-aminocyclobutanecarboxylic acid derivatives in tuftsin (B1682037) analogs)
Bioactive peptides are promising therapeutic agents, but their use is often limited by poor metabolic stability, particularly their susceptibility to enzymatic degradation. acs.org To overcome this, medicinal chemists incorporate unnatural amino acids into peptide sequences to create "peptide mimetics" with enhanced properties. Derivatives of 1-aminocyclobutanecarboxylic acid, which can be considered constrained analogs of 4-[(1-Carboxyethyl)amino]butanoic acid building blocks, have been successfully used to improve the stability and activity of the immunomodulatory peptide tuftsin. acs.orgnih.gov
Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg) that enhances the activity of phagocytic cells. nih.gov However, it is rapidly degraded in serum. Researchers have synthesized tuftsin analogs by replacing the natural amino acids with 2,4-methano amino acids (MAAs), which are derivatives of 1-aminocyclobutanecarboxylic acid. acs.orgnih.gov These substitutions introduce conformational constraints and steric hindrance that can protect the peptide backbone from enzymatic cleavage. springernature.com
Several novel MAA analogs of ornithine, arginine, lysine (B10760008), and other amino acids were synthesized and incorporated into the tuftsin sequence. acs.orgnih.gov The resulting peptide mimetics were assayed for their ability to stimulate interleukin-6 (IL-6) secretion and for their stability in human serum.
Key findings from this research include:
Enhanced Biological Activity: The analog [MThr1]tuftsin and an isomer of [MVal3]tuftsin were found to be considerably more active than the parent tuftsin peptide in augmenting cytokine release at a concentration of 2 x 10⁻⁷ M. acs.orgnih.gov
Increased Enzymatic Stability: Analogs where the substitution was made at the proteolytically sensitive Thr-Lys bond, specifically [MThr1]tuftsin and [MOrn2]tuftsin, exhibited high resistance to enzymatic hydrolysis compared to natural tuftsin. acs.orgnih.gov For instance, [MArg4]Tuftsin was completely degraded within 60 minutes, similar to tuftsin, while the stabilized analogs showed significantly longer half-lives. acs.org
The data below summarizes the relative performance of selected tuftsin analogs.
| Tuftsin Analog | Position of MAA | Relative IL-6 Secretion Activity (vs. Tuftsin) | Stability in Human Serum (vs. Tuftsin) | Source |
| [MThr1]tuftsin | 1 | More Active | Highly Resistant | acs.orgnih.gov |
| [MOrn2]tuftsin | 2 | Equally Potent | Highly Resistant | acs.orgnih.gov |
| [MVal3]tuftsin (isomer 27a) | 3 | More Active | Not specified | acs.orgnih.gov |
| [MArg4]tuftsin | 4 | Not specified | Similar Degradation Profile | acs.org |
These results demonstrate that incorporating 1-aminocyclobutanecarboxylic acid derivatives is a successful strategy for creating more robust and potent peptide-based therapeutics. acs.orgnih.gov
Advanced Chemical Probes for Biological Systems Research
Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of biological mechanisms and the validation of new drug targets. nih.govresearchgate.net Derivatives of this compound serve as excellent scaffolds for the design of such advanced probes. The applications detailed in the previous sections—caged neurotransmitters and stabilized peptide mimetics—are prime examples of using these derivatives as chemical probes.
Probes for Neuronal Function: Caged GABA analogs, such as BC204, function as sophisticated chemical probes that allow neuroscientists to investigate the role of GABAergic inhibition in specific neural circuits with high precision. researchgate.net By controlling the exact timing and location of GABA release, researchers can dissect its function in processes like synaptic plasticity and network oscillations, which would be impossible using systemic drug application. researchgate.netfemtonics.eu
Probes for Peptide Signaling: The tuftsin analogs containing 1-aminocyclobutanecarboxylic acid derivatives act as chemical probes to explore the structure-activity and structure-stability relationships of this immunomodulatory peptide. acs.orgnih.gov By observing how these systematic modifications affect biological activity and enzymatic resistance, researchers can map the critical interactions between the peptide and its receptor and identify sites vulnerable to degradation. acs.org This knowledge is crucial for the rational design of future peptide-based drugs. nih.gov
Furthermore, the core structure can be modified with reporter groups, such as fluorinated tags, to create probes for specific analytical techniques. ljmu.ac.uk For example, incorporating a trifluoromethyl or trifluoroethyl group would allow for the use of ¹⁹F-NMR spectroscopy to study the probe's interaction with its biological target, providing insights into binding kinetics and metabolism. ljmu.ac.uk These advanced chemical probes are indispensable tools for moving from genetic information to a functional understanding of proteins and their roles in health and disease. researchgate.net
Despite a comprehensive search for scientific literature, no specific advanced computational and theoretical studies focusing solely on the chemical compound this compound were found. Research detailing molecular docking, molecular dynamics simulations, or quantum chemical calculations for this particular molecule does not appear to be available in the public domain.
Therefore, it is not possible to provide an article with the requested detailed sections on:
Advanced Computational and Theoretical Studies in Understanding 4 1 Carboxyethyl Amino Butanoic Acid Systems
Quantum Chemical Calculations for Mechanistic Insights
To fulfill the user's request, published research in these specific areas for 4-[(1-Carboxyethyl)amino]butanoic acid would be required.
Q & A
Advanced Research Question
Functional comparisons require in vitro binding assays (e.g., radioligand displacement with -muscimol) and in vivo seizure models (e.g., pentylenetetrazole-induced).
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Acute toxicity : LD of 877 mg/kg (rat, intraperitoneal) suggests moderate toxicity. Use PPE (gloves, goggles) and work in fume hoods .
- Storage : −20°C under nitrogen to prevent oxidation. Monitor for discoloration (yellowing indicates degradation).
- Waste disposal : Neutralize with 1M NaOH before incineration to avoid environmental release of bioactive metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
